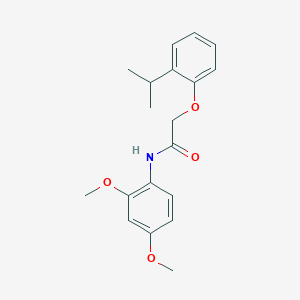
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl ring substituted with methoxy groups and a phenoxy group substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxy Acetate Intermediate: The reaction between 2-(propan-2-yl)phenol and chloroacetic acid in the presence of a base such as sodium hydroxide can yield 2-(propan-2-yl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid intermediate can then be reacted with 2,4-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure with a methyl group instead of an isopropyl group.
N-(2,4-dimethoxyphenyl)-2-[2-(ethyl)phenoxy]acetamide: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall properties.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO4/c1-13(2)15-7-5-6-8-17(15)24-12-19(21)20-16-10-9-14(22-3)11-18(16)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Clave InChI |
QJDLMERAHDIUID-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


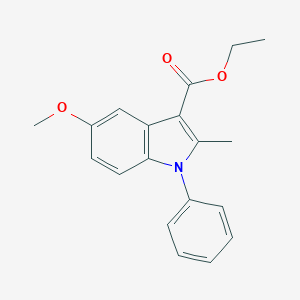
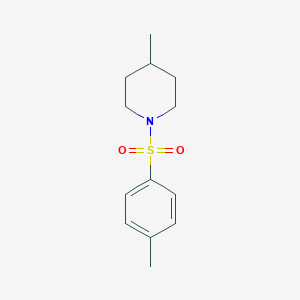
![(4E)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B379492.png)
![2-Butyl-3a,11b-dihydrophenanthro[9,10-c]pyrrole-1,3-dione](/img/structure/B379493.png)
![N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B379495.png)
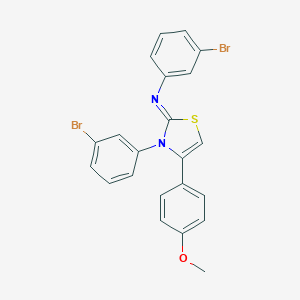

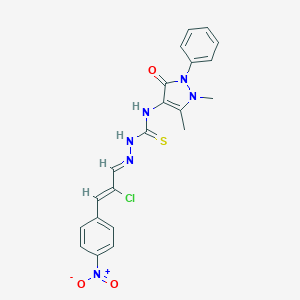
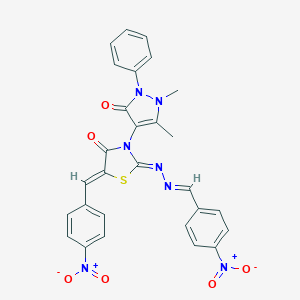
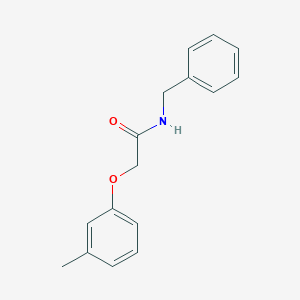
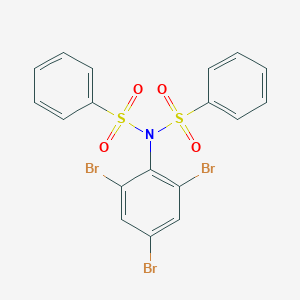
![benzo-1,4-quinone 1-(O-benzoyloxime) 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B379508.png)


